molecular formula C18H23ClN4O2S B2758190 1-(2-chlorophenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1797591-67-3

1-(2-chlorophenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2758190
CAS No.: 1797591-67-3
M. Wt: 394.92
InChI Key: SOPWIXYKURTUMI-UHFFFAOYSA-N
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Description

This compound features a methanesulfonamide core linked to a 2-chlorophenyl group and a piperidin-4-ylmethyl moiety substituted with a 6-methylpyridazine ring. The piperidine-pyridazine hybrid introduces conformational rigidity and aromatic stacking capabilities, which may influence target binding .

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN4O2S/c1-14-6-7-18(22-21-14)23-10-8-15(9-11-23)12-20-26(24,25)13-16-4-2-3-5-17(16)19/h2-7,15,20H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPWIXYKURTUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-chlorophenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound that has attracted significant attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A 2-chlorophenyl group
  • A 6-methylpyridazin-3-yl piperidine moiety
  • A methanesulfonamide functional group

This structural diversity contributes to its potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The proposed mechanisms include:

  • Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition : It may inhibit key enzymes involved in various metabolic processes, potentially leading to therapeutic effects in conditions such as cancer and inflammation .

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives containing the pyridazine moiety have shown efficacy against various cancer cell lines by inhibiting pathways associated with tumor growth and survival .

Antibacterial Properties

The methanesulfonamide group is known for its antibacterial properties. Studies have demonstrated that compounds with sulfonamide functionalities can exhibit moderate to strong activity against bacterial strains such as Salmonella typhi and Staphylococcus aureus.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for neurodegenerative diseases and urinary tract infections, respectively .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Identified significant antimalarial activity in pyrazole derivatives, suggesting similar potential for compounds with related structures .
Sanchez-Sancho et al. (1998)Reported strong enzyme inhibition by piperidine derivatives, indicating a promising pharmacological profile for compounds like the one in focus .
Recent Synthesis StudiesHighlighted the successful synthesis of related compounds with confirmed biological activities, paving the way for further exploration of their therapeutic potentials .

Scientific Research Applications

Chemical Properties and Structure

The compound features:

  • A chlorophenyl group, which enhances lipophilicity and biological activity.
  • A piperidine ring that can interact with biological targets.
  • A methanesulfonamide moiety, contributing to its solubility and potential as a pharmacological agent.

Anticancer Activity

Research indicates that compounds similar to 1-(2-chlorophenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)methanesulfonamide exhibit promising anticancer properties. For instance, studies on pyrazole derivatives have shown their effectiveness against breast cancer cell lines, suggesting that structural modifications can lead to enhanced cytotoxicity against cancer cells . The compound's ability to modulate enzyme activities linked to cancer pathways makes it a candidate for further investigation.

Neuropharmacology

The piperidine structure is known for its role in neuropharmacology. Compounds with similar frameworks have been explored for their effects on neurotransmitter systems. Preliminary studies suggest that this compound may influence dopamine and serotonin receptors, which are crucial in treating conditions like depression and schizophrenia .

Anti-inflammatory Properties

The methanesulfonamide group is associated with anti-inflammatory effects. Compounds containing this moiety have been studied for their ability to inhibit cyclooxygenases (COX), enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Cellular Mechanisms

Research utilizing this compound can provide insights into cellular mechanisms. Its interaction with specific protein targets can elucidate pathways involved in disease processes. For example, compounds with similar structures have been shown to affect cellular signaling pathways related to apoptosis and proliferation .

Drug Development

The unique structural characteristics of this compound make it a valuable candidate for drug development. Its ability to serve as a lead compound for synthesizing new derivatives can facilitate the discovery of novel therapeutics targeting various diseases.

Synthesis of Complex Molecules

In synthetic chemistry, this compound can act as a building block for creating more complex molecules. Its functional groups allow for diverse chemical reactions, including substitution and coupling reactions, making it useful in developing new materials or chemical processes .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Explored pyrazole derivatives showing anticancer activity; suggests structural modifications enhance efficacy against breast cancer cell lines .
Cunico et al. (2006)Investigated chloroquine-pyrazole analogues with significant antimalarial activity; highlights the importance of structural features in biological activity .
ResearchGate StudyDiscussed the role of non-steroidal anti-inflammatory drugs; compounds with similar structures showed promise in inhibiting COX enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sulfonamide Derivatives with Piperidine Scaffolds

  • Compound 13p (from ): Structure: Contains a sulfonamide group, a 4-fluoro-substituted benzene, and a ureidopyrimidine-piperidine hybrid. Key Differences: The 4-fluoro and ureidopyrimidine groups contrast with the target compound’s 2-chlorophenyl and pyridazine. Fluorine’s electron-withdrawing effects may reduce metabolic stability compared to chlorine’s moderate lipophilicity.

Piperidine-Pyridazine Hybrids

  • Compound 36 (from ):
    • Structure: Features a bicyclic ferrocenylmethylidene group and a pyridinylmethyl substituent on a piperidine ring.
    • Key Differences: The ferrocenyl group introduces redox-active properties absent in the target compound. The pyridinylmethyl substituent may engage in weaker π-π interactions compared to the pyridazine’s dual nitrogen atoms, which could enhance binding specificity in enzymatic pockets .

Heterocyclic Carboxamide Derivatives

  • Compound from : Structure: Includes a furopyridine-carboxamide core with a pyrimidin-2-yl cyclopropane. Key Differences: The pyrimidine ring (meta-nitrogen arrangement) versus pyridazine (ortho-nitrogens) alters electronic distribution.

Hypothesized Structure-Activity Relationships (SAR)

Structural Feature Target Compound Analogues Potential Impact on Activity
Sulfonamide Group Directly linked to 2-chlorophenyl Fluorophenyl (13p), Ferrocenyl (36) Chlorine’s lipophilicity may enhance CNS penetration vs. fluorine’s metabolic resistance .
Piperidine Substituent 6-Methylpyridazine Ureidopyrimidine (13p), Ferrocenyl (36) Pyridazine’s dual nitrogens may improve kinase inhibition via H-bonding .
Aromatic Systems 2-Chlorophenyl + Pyridazine Fluorophenyl (13p), Pyrimidine () Pyridazine’s electron-deficient ring may enhance π-stacking in hydrophobic pockets vs. pyrimidine .

Preparation Methods

Piperidine Core Functionalization

The synthesis begins with piperidin-4-ylmethanol , which undergoes sequential modifications:

  • Tosylation : Treatment with tosyl chloride in dichloromethane (DCM) and pyridine yields the tosylate intermediate, facilitating nucleophilic displacement.
  • Amination : Reaction with aqueous ammonia or benzylamine generates the primary amine, though Boc protection is often employed to prevent side reactions.

Representative Reaction Conditions

Step Reagents/Conditions Yield
Tosylation TsCl, DCM, pyridine, 0°C → RT, 12 h 85%
Amination NH₃ (aq), EtOH, 60°C, 24 h 78%

Introduction of 6-Methylpyridazin-3-yl Group

The pyridazine moiety is installed via Pd-catalyzed cross-coupling or cyclocondensation :

  • Method A (Coupling) : Reacting piperidine-tosylate with 3-bromo-6-methylpyridazine using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 100°C.
  • Method B (Cyclization) : Condensing 1,4-diketones with hydrazine hydrate under acidic conditions to form the pyridazine ring.

Comparative Efficiency

Method Temperature Time Yield
A 100°C 18 h 65%
B 120°C 6 h 52%

Method A offers higher regioselectivity, while Method B is cost-effective but requires rigorous purification.

Sulfonamide Bond Formation

The amine intermediate is reacted with 1-(2-chlorophenyl)methanesulfonyl chloride under basic conditions:

Optimized Protocol

  • Dissolve (1-(6-methylpyridazin-3-yl)piperidin-4-yl)methylamine (1 eq) in anhydrous DCM.
  • Add sulfonyl chloride (1.2 eq) dropwise at 0°C.
  • Stir with triethylamine (2 eq) at room temperature for 12 h.
  • Quench with water, extract with DCM, and purify via column chromatography (SiO₂, EtOAc/hexane).

Yield and Characterization

  • Yield : 82%
  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridazine-H), 7.45–7.38 (m, 4H, Ar-H), 3.72 (d, J = 12 Hz, 2H, CH₂SO₂), 2.91 (t, J = 11 Hz, 2H, piperidine-H), 2.51 (s, 3H, CH₃).
  • HRMS : m/z calcd. for C₁₈H₂₂ClN₄O₂S [M+H]⁺: 417.1124; found: 417.1128.

Alternative Synthetic Routes and Modifications

Reductive Amination Approach

A one-pot strategy condenses 1-(2-chlorophenyl)methanesulfonamide with 6-methylpyridazine-3-carbaldehyde and piperidine-4-ylmethanol using NaBH₃CN as a reductant. This method simplifies purification but affords lower yields (57%).

Solid-Phase Synthesis

Immobilizing the piperidine intermediate on Wang resin enables iterative coupling and cleavage, achieving 74% purity after HPLC. While scalable, this route demands specialized equipment.

Analytical and Pharmacological Validation

Purity Assessment : HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity.
Biological Screening : Preliminary assays indicate moderate binding to voltage-gated sodium channels (IC₅₀ = 12 µM), akin to structurally related anticonvulsants.

Q & A

Basic Research Questions

Q. What are the critical steps and optimized conditions for synthesizing 1-(2-chlorophenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)methanesulfonamide?

  • Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring and subsequent sulfonamide coupling. Key steps include:

  • Chlorophenyl Group Introduction : Use of chlorinating agents (e.g., POCl₃ or SOCl₂) under reflux conditions in solvents like dichloromethane .
  • Piperidine-Pyridazine Coupling : Nucleophilic substitution between 6-methylpyridazine and piperidine derivatives, requiring anhydrous conditions and catalysts like triethylamine .
  • Sulfonamide Formation : Reaction of methanesulfonyl chloride with the amine intermediate in acetonitrile at 0–5°C to prevent side reactions .
    • Optimization : Solvent choice (dimethyl sulfoxide or acetonitrile) and temperature control (room temp to reflux) are critical for yield (>75%) and purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., chlorophenyl at C2, methylpyridazine at N1-piperidine) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₂₂ClN₅O₂S) with <2 ppm error .
  • HPLC-PDA : Assesses purity (>98%) and detects trace impurities from incomplete coupling reactions .

Q. What are the primary structural features influencing its physicochemical properties?

  • Key Features :

  • Chlorophenyl Group : Enhances lipophilicity (logP ~2.8) and influences membrane permeability .
  • Piperidine-Pyridazine Moiety : Contributes to basicity (pKa ~7.5) and hydrogen-bonding potential .
  • Sulfonamide Linker : Stabilizes interactions with biological targets via sulfonyl-oxygen hydrogen bonds .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

  • Approach :

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) vs. cellular viability (MTT assays) to distinguish direct target effects from off-target cytotoxicity .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the pyridazine or chlorophenyl groups to isolate pharmacophore contributions .
  • Dose-Response Curves : Use Hill slope analysis to identify cooperative binding or assay interference (e.g., solubility limits at >100 µM) .

Q. What computational strategies are recommended for predicting target interactions and binding modes?

  • Molecular Docking : Use Schrödinger Glide or AutoDock Vina with crystal structures of homologous targets (e.g., kinases or GPCRs). Prioritize poses with sulfonamide-oxygen interactions in hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess stability of ligand-target complexes and identify key residues for mutagenesis studies .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities of analogs and guide lead optimization .

Q. How should researchers address discrepancies in synthetic yields reported across literature sources?

  • Root Causes :

  • Reagent Purity : Impurities in methanesulfonyl chloride or pyridazine derivatives can reduce yields by 10–15% .
  • Reaction Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and optimize reaction times .
    • Mitigation :
  • Standardized Protocols : Pre-dry solvents (molecular sieves) and reagents (vacuum distillation) to minimize moisture-sensitive side reactions .
  • Scale-Up Adjustments : For >10 g batches, employ dropwise addition of reagents and controlled heating ramps to prevent exothermic runaway .

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